molecular formula C13H20O B13792330 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 36208-33-0

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Cat. No.: B13792330
CAS No.: 36208-33-0
M. Wt: 192.30 g/mol
InChI Key: LXYNULJSTVMWAJ-UHFFFAOYSA-N
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Description

4-Isopropyl-1-methylbicyclo[222]oct-5-ene-2-carbaldehyde is a bicyclic organic compound with the molecular formula C13H20O It is characterized by a bicyclo[222]octane framework with an isopropyl group and a methyl group attached to the ring system, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]octane core, which can be derived from cyclohexanone through a series of reactions.

    Functional Group Introduction: The isopropyl and methyl groups are introduced via alkylation reactions.

    Aldehyde Formation: The aldehyde group is introduced through oxidation of a corresponding alcohol or by formylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to hydrogenate precursors.

    Oxidation Reactions:

Chemical Reactions Analysis

Types of Reactions

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The isopropyl and methyl groups can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), PCC.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid.

    Reduction: 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the fragrance industry due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bicyclic structure may also influence its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    7-Isopropyl-5-methylbicyclo[2.2.2]oct-4-ene-2-carbaldehyde: Similar structure but with different positioning of the isopropyl and methyl groups.

    4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid: Oxidized form of the aldehyde compound.

    4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-methanol: Reduced form of the aldehyde compound.

Uniqueness

4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde is unique due to its specific arrangement of functional groups and its bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

36208-33-0

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

1-methyl-4-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde

InChI

InChI=1S/C13H20O/c1-10(2)13-6-4-12(3,5-7-13)11(8-13)9-14/h4,6,9-11H,5,7-8H2,1-3H3

InChI Key

LXYNULJSTVMWAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(C=C1)(C(C2)C=O)C

Origin of Product

United States

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